molecular formula C9H17FO B020643 4-Fluorononan-5-one CAS No. 101327-89-3

4-Fluorononan-5-one

Cat. No. B020643
M. Wt: 160.23 g/mol
InChI Key: HVFXMDJVVWOWSD-UHFFFAOYSA-N
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Patent
US04215044

Procedure details

Similarly, 2-acetylthiophene, 5-nonanone and stearone give, for example, by treatment with chlorotriethylsilane, the corresponding siloxy compounds which, upon reaction with trifluoromethyl hypofluorite, give 2-β-fluoroacetylthiophene, 4-fluorononane-5-one and α-fluorostearone, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
siloxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(C1SC=CC=1)(=O)C.[CH3:9][CH2:10][CH2:11][CH2:12][C:13](=[O:18])[CH2:14][CH2:15][CH2:16][CH3:17].CCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCC)=O.Cl[Si](CC)(CC)CC.[F:63]OC(F)(F)F>>[F:63][CH:12]([C:13](=[O:18])[CH2:14][CH2:15][CH2:16][CH3:17])[CH2:11][CH2:10][CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C=1SC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCC(CCCC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCCCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Si](CC)(CC)CC
Step Five
Name
siloxy
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FOC(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(CCC)C(CCCC)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.